1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride 1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 107526-61-4
VCID: VC20763791
InChI: InChI=1S/C16H32N2O.ClH/c1-15(2,3)13-16(4,5)17-14(19)9-12-18-10-7-6-8-11-18;/h6-13H2,1-5H3,(H,17,19);1H
SMILES: CC(C)(C)CC(C)(C)NC(=O)CCN1CCCCC1.Cl
Molecular Formula: C16H33ClN2O
Molecular Weight: 304.9 g/mol

1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride

CAS No.: 107526-61-4

Cat. No.: VC20763791

Molecular Formula: C16H33ClN2O

Molecular Weight: 304.9 g/mol

* For research use only. Not for human or veterinary use.

1-Piperidinepropionamide, N-(1,1,3,3-tetramethylbutyl)-, hydrochloride - 107526-61-4

Specification

CAS No. 107526-61-4
Molecular Formula C16H33ClN2O
Molecular Weight 304.9 g/mol
IUPAC Name 3-piperidin-1-yl-N-(2,4,4-trimethylpentan-2-yl)propanamide;hydrochloride
Standard InChI InChI=1S/C16H32N2O.ClH/c1-15(2,3)13-16(4,5)17-14(19)9-12-18-10-7-6-8-11-18;/h6-13H2,1-5H3,(H,17,19);1H
Standard InChI Key WOWREMQSWPYIJP-UHFFFAOYSA-N
SMILES CC(C)(C)CC(C)(C)NC(=O)CCN1CCCCC1.Cl
Canonical SMILES CC(C)(C)CC(C)(C)NC(=O)CCN1CCCCC1.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator